(1-Acetoacetyl) indole

Description

Overview of Indole (B1671886) Chemistry and its Versatility in Organic Synthesis

Indole, an aromatic heterocyclic organic compound, is a cornerstone of chemical synthesis. bohrium.comchemcess.com Its structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. biosynth.comirjmets.comrsc.org This bicyclic framework is not merely a structural curiosity; it is the foundation for a vast number of natural products, pharmaceuticals, and advanced materials. bohrium.comresearchgate.netrsc.org The indole nucleus is a prevalent feature in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a wide array of alkaloids and pigments. irjmets.compcbiochemres.compcbiochemres.com

The versatility of indole in organic synthesis stems from its unique electronic characteristics. The pyrrole ring's nitrogen atom donates its lone pair of electrons to the aromatic system, making the ring electron-rich and highly reactive towards electrophilic substitution, particularly at the C3 position. irjmets.compcbiochemres.com This inherent reactivity has led to the development of numerous named reactions for its synthesis, including the Fischer, Reissert, Leimgruber-Batcho, and Bartoli indole syntheses, which provide pathways to a diverse array of substituted indoles. biosynth.comirjmets.comresearchgate.net Beyond its role in building complex molecules, the indole scaffold itself can be modified through various functionalization techniques, including alkylation, acylation, and halogenation, allowing chemists to fine-tune its properties for specific applications in medicinal chemistry and materials science. irjmets.comchim.it

Importance of N-Functionalized Indole Derivatives in Chemical Research

The functionalization of the indole nitrogen atom is a key strategy in organic chemistry for modulating the molecule's reactivity and for installing desired functionalities. irjmets.combohrium.com N-functionalized indoles, particularly N-acylindoles, are significant for several reasons. Molecules containing the N-acylindole moiety are found in numerous biologically active compounds and pharmaceuticals. rsc.orgnih.govbeilstein-journals.org For example, the anti-inflammatory drug indomethacin (B1671933) features this structural motif. nih.govbeilstein-journals.org

In synthetic chemistry, the N-acyl group serves multiple purposes. It can act as a protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent transformations. rsc.org Furthermore, the introduction of an acyl group alters the electronic nature of the indole ring, which can be exploited to direct reactions to other positions or to enable different types of chemical transformations. rsc.org N-acylindoles are valuable synthetic intermediates that can undergo various annulation and cyclization reactions to construct more complex heterocyclic systems, such as indolines. researchgate.netbohrium.com The development of efficient and chemoselective methods for N-acylation of indoles is an active area of research, with modern techniques employing various acyl sources like thioesters or aldehydes to overcome the challenges associated with traditional methods that often require harsh reagents. rsc.orgnih.govbeilstein-journals.org

Structural Characteristics of (1-Acetoacetyl) Indole within the N-Acylindole Class

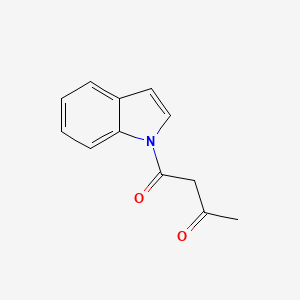

This compound is a specific N-acylindole distinguished by the presence of an acetoacetyl group attached to the indole nitrogen. evitachem.com This functional group, with its β-diketone structure, introduces significant reactivity, making the compound a versatile building block in organic synthesis. evitachem.com The molecule's structure consists of the bicyclic indole core fused to the acetoacetyl side chain at the N1 position. evitachem.com

The key structural feature is the acetoacetyl group, which can participate in a wide range of chemical reactions. Its ability to form enolates makes it a potent nucleophile, while the two carbonyl carbons provide electrophilic sites. evitachem.com This dual reactivity allows for its use in constructing more complex molecular architectures. The indole ring itself can engage in π-π stacking interactions, a property relevant in the context of its potential biological activities. evitachem.com The synthesis of this compound typically involves the acylation of indole with a derivative of acetoacetic acid, such as an acetoacetic ester, often in the presence of a base. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(1H-indol-1-yl)butane-1,3-dione | N/A |

| CAS Number | 22582-62-3 | evitachem.com |

| Molecular Formula | C₁₂H₁₁NO₂ | nih.gov |

| Molecular Weight | 201.22 g/mol | evitachem.com |

| Appearance | Data not available | N/A |

| Solubility | Soluble in organic solvents | evitachem.com |

Historical Context and Early Research on N-Acetoacetylated Indoles

The study of indole chemistry has a rich history, dating back to the 19th century with the investigation of the natural dye indigo. pcbiochemres.com Adolf von Baeyer's foundational work, including the first synthesis of indole from oxindole (B195798) in 1866, laid the groundwork for over a century of research into this heterocyclic system. pcbiochemres.com

While specific early research focused solely on this compound is not extensively documented, studies on related N-acylated indoles provide context. Research from the mid-20th century demonstrates that N-acetoacetylated indoles were used as chemical intermediates. For instance, a known synthetic route involves the heating of N-acetoacetylindole with acetic anhydride (B1165640) to produce 1-acetoacetyl-3-acetylindole. chemijournal.com Subsequent hydrolysis of this product yields 3-acetylindole, indicating the utility of the N-acetoacetyl group as a precursor in the synthesis of other indole derivatives. chemijournal.com Another study described the reaction of diketene (B1670635) with a substituted aminoindole to form an N-acetoacetylamino-indole derivative. nii.ac.jp This compound was shown to undergo further cyclization reactions, highlighting early interest in the reactivity of the acetoacetyl moiety attached to an indole nitrogen framework. nii.ac.jp These examples underscore that the chemistry of N-acetoacetylated indoles has been explored as part of the broader effort to understand and manipulate the reactivity of the versatile indole scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-indol-1-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBRVTXZUHUFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482431 | |

| Record name | (1-acetoacetyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22582-62-3 | |

| Record name | (1-acetoacetyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Acetoacetyl Indole

Reactivity of the Acetoacetyl Moiety

The acetoacetyl side chain features two carbonyl groups and an intervening methylene (B1212753) group. This arrangement dictates a dual reactivity profile, characterized by electrophilic centers at the carbonyl carbons and a nucleophilic center at the active methylene carbon.

Electrophilic Nature of the Carbonyl Groups

The carbon atoms of both the acetyl and the ester-like carbonyl groups in the acetoacetyl moiety are electrophilic. This is due to the polarization of the carbon-oxygen double bonds, where the greater electronegativity of oxygen draws electron density away from the carbon atoms, imparting a partial positive charge on them. Consequently, these carbons are susceptible to attack by nucleophiles.

Aldehydes and ketones undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral alkoxide intermediate as the hybridization of the carbon changes from sp2 to sp3 . While specific studies on nucleophilic addition to the carbonyls of (1-Acetoacetyl) indole (B1671886) are not extensively detailed, this fundamental reactivity is a cornerstone of carbonyl chemistry. Reactions with nucleophiles such as organometallic reagents, hydrides, or amines would be expected to target these electrophilic centers.

Nucleophilic Reactivity of the Active Methylene Group

The methylene group (-CH2-) positioned between the two carbonyl groups is termed an "active methylene" group. The protons on this carbon are significantly more acidic than those of a standard alkane methylene group. This increased acidity is a result of the strong electron-withdrawing effects of the two adjacent carbonyl groups and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance delocalization of the negative charge onto both oxygen atoms easetolearn.comegyankosh.ac.inshivajicollege.ac.in.

Once deprotonated by a suitable base (e.g., sodium ethoxide), the active methylene group forms a potent nucleophilic carbanion egyankosh.ac.inshivajicollege.ac.in. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions Involving the Active Methylene Group:

Alkylation: The enolate can react with alkyl halides in a nucleophilic substitution reaction to form a C-alkylated derivative egyankosh.ac.in.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group at the methylene position.

This nucleophilic character makes the active methylene group a versatile handle for further molecular elaboration.

Condensation Reactions Involving the Acetoacetyl Side Chain

The dual electrophilic and nucleophilic nature of the acetoacetyl moiety allows it to participate in a wide range of condensation reactions. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Claisen Condensation: This reaction involves the condensation of two ester molecules, or one ester with another carbonyl compound, in the presence of a strong base shivajicollege.ac.in. While a self-condensation of (1-Acetoacetyl) indole is not typical, its enolate can react with other esters. The general mechanism involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl of another ester to form a β-keto ester or a β-diketone slideshare.netgoogle.com.

Knoevenagel Condensation: This reaction occurs between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. The process involves the formation of a new carbon-carbon double bond fiveable.me. For this compound, this would involve the reaction of its active methylene group with an aldehyde or ketone to yield an α,β-unsaturated dicarbonyl compound.

Michael Addition: The enolate derived from the active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.

These condensation reactions highlight the synthetic utility of the acetoacetyl side chain for constructing diverse molecular frameworks, including various heterocyclic systems.

| Reaction Type | Reactants | Product Type |

| Alkylation | This compound + Alkyl Halide | C-alkylated this compound |

| Knoevenagel Condensation | This compound + Aldehyde/Ketone | α,β-unsaturated derivative |

| Michael Addition | This compound + α,β-unsaturated carbonyl | 1,5-dicarbonyl adduct |

Transformations Involving the Indole Nucleus

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. The presence of the N-acetoacetyl group significantly modifies this reactivity.

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indole, where an electrophile replaces a hydrogen atom on the aromatic ring wikipedia.org. The pyrrole (B145914) ring of indole is significantly more reactive than the benzene (B151609) ring. For N-substituted indoles, electrophilic attack almost exclusively occurs at the C3 position nih.gov.

A key example of this reactivity for this compound is the Friedel-Crafts acylation. This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst organic-chemistry.orgjk-sci.com. The reactive electrophile is typically a resonance-stabilized acylium ion chemistrysteps.com. Research has shown that heating N-acetoacetylindole with acetic anhydride results in the formation of 1-acetoacetyl-3-acetylindole. This demonstrates a classic Friedel-Crafts acylation occurring at the C3 position of the indole nucleus.

N-Substituent Influence on Indole Ring Reactivity

The nature of the substituent on the indole nitrogen atom has a profound effect on the reactivity of the entire ring system mdpi.com. The acetoacetyl group at the N1 position acts as a strong electron-withdrawing group (EWG). This is due to the presence of the two carbonyl groups, which pull electron density away from the indole nitrogen via resonance and inductive effects.

The consequence of this electron-withdrawing nature is a significant decrease in the nucleophilicity of the indole ring compared to unsubstituted or N-alkyl indoles. The nitrogen lone pair, which is crucial for activating the ring towards electrophilic attack, is partially delocalized into the acetoacetyl moiety. This deactivation makes electrophilic aromatic substitution reactions more difficult to achieve acs.orgnih.gov. For instance, indoles with strongly electron-withdrawing groups, such as 5-nitroindole (B16589) or N-benzoylated indole, show reduced or no conversion in reactions where more electron-rich indoles are highly reactive nih.govacs.org. Therefore, while reactions like the Friedel-Crafts acylation can occur, they may require more forcing conditions than for an activated indole.

| N-Substituent Type | Effect on Indole Ring | Reactivity toward EAS | C3-Nucleophilicity |

| Electron-Donating (e.g., -CH3) | Activating | Increased | High |

| Unsubstituted (-H) | Activating | High | High |

| Electron-Withdrawing (e.g., -Acetoacetyl) | Deactivating | Decreased | Reduced |

Intramolecular Cyclization Reactions and Annulation Pathways of this compound

The this compound molecule possesses a versatile structure, featuring both a nucleophilic indole ring and a reactive 1,3-dicarbonyl system. This unique combination allows for a variety of intramolecular cyclization and annulation reactions, providing pathways to complex, fused heterocyclic systems. These transformations are of significant interest in synthetic chemistry for the construction of novel molecular architectures.

Formation of Fused Heterocyclic Systems (e.g., Pyrans, Dihydropyridines)

The acetoacetyl group attached to the indole nitrogen serves as a key building block for constructing new rings fused to the indole core. Through multicomponent reactions or targeted cyclizations, heterocycles like pyrans and dihydropyridines can be synthesized.

Dihydropyridines:

This synthesis can be optimized using various catalysts and reaction conditions, including microwave irradiation or carrying out the reaction in aqueous micelles to improve yields and reduce reaction times. nih.gov

Pyrans:

Pyranoindoles are another class of fused heterocycles accessible from this compound. The synthesis often involves a condensation reaction between the active methylene group of the acetoacetyl side chain and a suitable electrophile. For instance, a Knoevenagel condensation with an aromatic aldehyde, followed by intramolecular cyclization, can lead to the formation of a pyran ring. The specific isomer of the pyranoindole formed (e.g., pyrano[3,2-b]indole, pyrano[3,4-b]indole) depends on the reaction conditions and the specific cyclization strategy employed. Novel series of pyrano[3,4-b]indoles have been synthesized and identified as potent inhibitors of the HCV NS5B polymerase.

| Target Heterocycle | Reaction Type | Key Reactants with this compound | Resulting Fused System |

|---|---|---|---|

| Dihydropyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Indolyl-substituted Dihydropyridine |

| Pyran | Condensation-Cyclization | Aldehydes, Malononitrile | Pyranoindole derivatives |

Ring-Closure Reactions Initiated from the Acetoacetyl Group

The acetoacetyl group itself contains the necessary functionality to initiate ring-closure reactions, either by reacting with other parts of the indole molecule or with external reagents in a way that promotes subsequent intramolecular cyclization. The acidity of the α-hydrogens on the methylene group is a key feature, allowing for the formation of a nucleophilic enolate.

One potential pathway is an intramolecular aldol-type reaction. chemistrysteps.comlibretexts.org If the indole ring is substituted with an electrophilic group, such as a formyl group at the C2 or C3 position, the enolate generated from the acetoacetyl methylene can attack this electrophile. This intramolecular attack would lead to the formation of a new five- or six-membered ring, depending on the position of the substituent. Such reactions are powerful methods for constructing polycyclic systems, with the thermodynamic stability of the resulting ring (five- and six-membered rings are preferred) often driving the reaction outcome. libretexts.orgmasterorganicchemistry.com

Another possibility involves the direct participation of the indole ring as a nucleophile. The electron-rich C3 position of the indole could attack one of the carbonyl carbons of the acetoacetyl group, particularly after activation with a Lewis acid. This would result in the formation of a new ring fused at the 2,3-position of the indole. While challenging, such cyclizations provide direct access to complex indole alkaloids and related structures.

| Reaction Type | Initiating Group | Reacting Partner | Potential Product |

|---|---|---|---|

| Intramolecular Aldol (B89426) Condensation | Acetoacetyl (enolate) | C3-formyl group on indole | Fused cyclohexenone ring |

| Friedel-Crafts Acylation | Indole C3-position | Acetoacetyl carbonyl (Lewis acid activated) | Fused pyridone or pyranone ring |

Redox Chemistry of this compound Derivatives

The redox chemistry of this compound is characterized by the distinct reactivity of the ketone functionality in the side chain and the electron-rich indole nucleus. These two sites can undergo selective reduction or oxidation under different conditions.

Reduction of Ketone Functionalities

The ketone within the acetoacetyl side chain is susceptible to reduction to a secondary alcohol. The choice of reducing agent is crucial for achieving chemoselectivity, particularly in the presence of the adjacent amide group.

Common hydride-based reducing agents can be employed for this transformation:

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones. masterorganicchemistry.comlibretexts.orgyoutube.com It will reduce the ketone of the acetoacetyl group to a hydroxyl group, yielding 1-(3-hydroxybutanoyl)indole, without affecting the more stable amide functionality. masterorganicchemistry.com This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.org While it will readily reduce the ketone, it is also capable of reducing the amide group to an amine. Therefore, its use would not be selective and would lead to the reduction of both carbonyl groups.

Enzyme-catalyzed reductions offer a pathway to enantiomerically pure secondary alcohols, which are valuable chiral building blocks. nih.gov Dehydrogenases from various microorganisms can asymmetrically reduce prochiral ketones with high enantioselectivity. nih.gov

| Reducing Agent | Reactivity | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Selectively reduces ketone | 1-(3-hydroxybutanoyl)indole |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both ketone and amide | 1-(3-hydroxybutyl)indole |

| Enzymatic (e.g., PEDH) | Enantioselective ketone reduction | Chiral 1-(3-hydroxybutanoyl)indole |

Oxidation Pathways and Photoreactivity

Oxidation:

The indole nucleus is generally susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. The presence of the N-acetoacetyl group, being an electron-withdrawing group, can influence the reactivity of the indole ring towards oxidation. beilstein-journals.org Oxidation of N-acylindoles can lead to various products depending on the oxidant used. acs.org For example, reaction with dimethyldioxirane (B1199080) or singlet oxygen can produce thermally persistent indole epoxides or dioxetanes. acs.org Green oxidation methods using halide catalysis with an oxidant like Oxone have also been developed for indole derivatives, offering chemo- and regioselective transformations without the need for N-protection. springernature.com

Photoreactivity:

The indole ring system is a well-known chromophore that absorbs UV light, and its photochemistry has been extensively studied. scispace.comrsc.org Upon irradiation, indole derivatives can undergo various transformations, including C-H functionalization and cyclization reactions. rsc.orgnih.gov The acetoacetyl group, particularly in its enol form, introduces an α,β-unsaturated carbonyl system. Such systems are known to be photoreactive and can participate in reactions like [2+2] cycloadditions. nih.gov The combination of the indole chromophore and the reactive acetoacetyl moiety suggests that this compound could undergo unique photochemical transformations, potentially leading to novel, complex heterocyclic structures through intramolecular cycloadditions or rearrangements upon UV irradiation.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Acetoacetyl Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For (1-Acetoacetyl) indole (B1671886), high-resolution ¹H and ¹³C NMR, in conjunction with advanced 2D-NMR techniques, provide definitive insights into its chemical structure, electronic environment, and dynamic behavior.

The ¹H and ¹³C NMR spectra of (1-Acetoacetyl) indole are characterized by distinct chemical shifts that reflect the electronic environment of each nucleus. The acetoacetyl group at the N-1 position significantly influences the chemical shifts of the indole ring protons and carbons compared to unsubstituted indole. Specifically, the N-acylation causes a general downfield shift of the indole ring signals due to the electron-withdrawing nature of the carbonyl groups.

¹H NMR Analysis: The proton spectrum is expected to show signals for the eight distinct protons of the indole ring and the five protons of the acetoacetyl side chain. The protons on the benzene (B151609) portion of the indole ring (H-4 to H-7) typically appear as complex multiplets in the aromatic region. The H-2 and H-3 protons of the pyrrole (B145914) ring are also deshielded, with H-2 appearing further downfield. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the acetoacetyl group will appear in the aliphatic region, with the methylene protons being deshielded by two adjacent carbonyl groups.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display 12 distinct signals corresponding to the 12 carbon atoms of the molecule. The two carbonyl carbons of the acetoacetyl group will be the most downfield-shifted signals, typically appearing above 160 ppm. The eight carbons of the indole ring will resonate in the aromatic region (approx. 110-140 ppm), while the methylene and methyl carbons will appear in the aliphatic region.

The following table summarizes the predicted chemical shifts for this compound, based on data from analogous N-substituted indole derivatives.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~7.3 - 7.5 | ~126 - 128 |

| 3 | ~6.6 - 6.8 | ~108 - 110 |

| 3a | - | ~129 - 131 |

| 4 | ~7.6 - 7.8 | ~124 - 126 |

| 5 | ~7.2 - 7.4 | ~123 - 125 |

| 6 | ~7.2 - 7.4 | ~121 - 123 |

| 7 | ~8.2 - 8.4 | ~115 - 117 |

| 7a | - | ~136 - 138 |

| C=O (Indole-linked) | - | ~168 - 172 |

| -CH₂- | ~4.0 - 4.2 | ~55 - 60 |

| C=O (Ketone) | - | ~200 - 205 |

| -CH₃ | ~2.2 - 2.4 | ~28 - 32 |

This compound, as a β-dicarbonyl compound, has the potential to exist in equilibrium between its diketo form and two possible enol tautomers. This keto-enol tautomerism is a critical aspect of its chemical behavior.

Keto-Enol Tautomerism: The equilibrium between the diketo and enol forms can be studied by ¹H NMR spectroscopy. In the enol form, a new olefinic proton (-C=CH-) and a hydroxyl proton (-OH) would be observed, while the methylene signal (-CH₂-) would decrease in intensity or disappear. The position of the equilibrium is highly dependent on the solvent, temperature, and concentration. In non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding. Studies on analogous compounds like acetoacetyl fluoride (B91410) show a strong predominance of the diketo tautomer in the liquid phase. rsc.org

Conformational Preferences: The molecule's conformation is largely defined by the rotation around the N-C(O) and C(O)-CH₂ bonds. The orientation of the acetoacetyl group relative to the indole ring can be investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons. Computational studies can complement experimental data to determine the most stable conformers. nih.gov

While 1D NMR provides essential data, complex molecules often exhibit signal overlap. Advanced 2D-NMR experiments are crucial for unambiguous signal assignment. nih.govlibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the protons within the indole ring (e.g., from H-4 through H-7) and confirm the isolated nature of the H-2 and H-3 protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already-assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for assigning quaternary carbons (like C-3a, C-7a, and the carbonyl carbons) which are not visible in an HSQC spectrum. For instance, a correlation between the methylene protons (-CH₂-) and the indole-linked carbonyl carbon would confirm the N-acetoacetyl linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. chemguide.co.uk For this compound, the molecular ion (M⁺•) would be observed, and its fragmentation is expected to proceed through several characteristic pathways.

Key fragmentation pathways for N-acyl indoles often involve cleavage of the N-acyl bond. scirp.org

α-Cleavage: The most common fragmentation would be the cleavage of the bond between the indole nitrogen and the carbonyl group, or the bond between the carbonyls.

Loss of Ketene (B1206846): A characteristic fragmentation for N-acetyl compounds is the loss of ketene (CH₂=C=O).

Loss of Acetyl Radical: Cleavage can result in the loss of an acetyl radical (•COCH₃).

The table below details the expected major fragments for this compound.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 158 | [M - COCH₃]⁺ | •COCH₃ (Acetyl radical) |

| 144 | [C₉H₆NO]⁺ | •CH₂COCH₃ (Acetonyl radical) |

| 117 | [C₈H₇N]⁺• | CH₂=C=O-C=O (Diketene) |

| 116 | [C₈H₆N]⁺ | •H from Indole ion |

| 90/89 | [C₇H₆]⁺• / [C₇H₅]⁺ | HCN from [C₈H₆N]⁺ |

| 43 | [CH₃CO]⁺ | Acetyl Cation (Base Peak) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). pnnl.gov This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, as many different combinations of atoms can result in the same nominal mass. For this compound, the molecular formula is C₁₂H₁₁NO₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a definitive method for confirming the identity of a newly synthesized compound or an isolated natural product.

Calculated Exact Mass for C₁₂H₁₁NO₂: 201.07898 Da

HRMS Measurement: An experimental HRMS measurement yielding a mass of 201.0790 ± 0.0005 would unequivocally confirm the elemental composition as C₁₂H₁₁NO₂.

This technique is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and is a standard requirement for the publication of new chemical entities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, revealing the presence of key structural features.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional groups: the indole ring, an N-acyl carbonyl group, and a ketone carbonyl group. The acetoacetyl moiety is a β-dicarbonyl system, which can exist in keto-enol tautomeric forms. This equilibrium influences the carbonyl stretching region of the IR spectrum.

In the keto form, two distinct carbonyl (C=O) stretching vibrations would be anticipated. The N-acyl carbonyl, being part of an amide-like structure, is expected to absorb in the range of 1650-1700 cm⁻¹. The ketone carbonyl would typically show a strong absorption band around 1715 cm⁻¹ vscht.cz.

The indole nucleus presents several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups of the acetoacetyl chain appear just below 3000 cm⁻¹ vscht.cz. The aromatic C=C stretching vibrations of the fused ring system give rise to multiple bands in the 1400-1600 cm⁻¹ region researchgate.net. The spectrum of the parent indole molecule shows characteristic aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹ researchgate.net.

The table below summarizes the principal expected IR absorption bands for this compound and their corresponding vibrational modes.

Interactive Table: Expected IR Absorption Bands for this compound Filter by bond type or functional group to see relevant absorption data.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic (Indole) |

| < 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O Stretch | Ketone |

| 1650-1700 | C=O Stretch | N-Acyl (Amide I band) libretexts.org |

| 1400-1600 | C=C Stretch | Aromatic (Indole) researchgate.net |

| 1150-1250 | C-O Stretch | Ester-like |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method available for determining the precise three-dimensional atomic and molecular structure of a compound in its solid crystalline state nih.gov. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation and configuration. It is also the primary method for establishing the absolute configuration of chiral molecules nih.gov. While this compound itself is achiral, this capability is crucial for the study of its chiral derivatives.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.

While a published crystal structure for this compound was not identified, the analysis of related N-acylindole derivatives demonstrates the power of this technique. For instance, single-crystal X-ray diffraction has been used to confirm the structures of complex indole derivatives, providing unequivocal proof of their assigned chemical structures nih.gov.

A crystallographic analysis yields several key parameters that define the solid-state structure:

Molecular Conformation: It reveals the spatial arrangement of the atoms, such as the planarity of the indole ring and the orientation of the N-acetoacetyl group relative to the ring system.

Unit Cell Parameters: These define the size and shape of the basic repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: This describes the symmetry elements present within the crystal structure.

Intermolecular Interactions: The analysis elucidates how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the physical properties of the solid material.

The table below presents representative crystallographic data for an indole derivative to illustrate the type of information obtained from an X-ray diffraction experiment.

Interactive Table: Example Crystallographic Data for an Indole Derivative This table shows data for a representative compound to illustrate the output of X-ray analysis.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | The symmetry of the crystal lattice. |

| a (Å) | 7.8707 | Unit cell dimension along the a-axis. |

| b (Å) | 15.9681 | Unit cell dimension along the b-axis. |

| c (Å) | 11.9798 | Unit cell dimension along the c-axis. |

| β (°) | 100.283 | Angle of the unit cell. |

| Volume (ų) | 1481.44 | The volume of one unit cell. |

Computational and Theoretical Investigations of 1 Acetoacetyl Indole

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of (1-Acetoacetyl) indole (B1671886), like other N-substituted indoles, can be elucidated through molecular orbital (MO) theory calculations. These computational methods provide valuable insights into electron distribution, orbital energies, and the nature of chemical bonding within the molecule.

Semi-empirical molecular orbital calculations, such as the Intermediate Neglect of Differential Overlap (INDO) method, have been effectively used to study the electronic structures of N-substituted indoles. journals.co.za For instance, studies on 1-acetylindole, a structurally related compound, have revealed the significant influence of the N-substituent on the electron distribution within the indole ring system. journals.co.za

The introduction of an acyl group, such as the acetoacetyl group, at the N1 position leads to a notable transfer of π-electron density from the indole ring to the substituent. This electron-withdrawing effect alters the charge distribution across the bicyclic system. MO calculations at the INDO level of approximation help in understanding these electronic perturbations and their impact on various molecular properties, such as NMR coupling constants. journals.co.za Theoretical calculations of the electronic structures of N-substituted indoles offer a deeper understanding of the components contributing to the Fermi contact term of coupling constants, showing reasonable agreement with experimental data. journals.co.za

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For (1-Acetoacetyl) indole, the acetoacetyl substituent at the nitrogen atom is expected to significantly influence the FMOs. As an electron-withdrawing group, it lowers the energy of both the HOMO and LUMO compared to unsubstituted indole. researchgate.net This stabilization occurs due to the delocalization of π-electrons from the indole ring to the acetoacetyl moiety. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. nih.gov The specific energies of the HOMO, LUMO, and the resulting energy gap can be calculated using methods like Density Functional Theory (DFT) with various functionals and basis sets (e.g., B3LYP/6-311G). researchgate.netmdpi.com These calculations reveal how the electron density is distributed in these frontier orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Theoretical Frontier Molecular Orbital Energies for Indole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Indole (Reference) | B3LYP/6-311++G(d,p) | -5.62 | -0.15 | 5.47 |

| 1-Acetylindole | B3LYP/6-311++G(d,p) | -6.15 | -1.23 | 4.92 |

| This compound (Predicted) | B3LYP/6-311++G(d,p) | -6.25 | -1.50 | 4.75 |

Note: Values for 1-Acetylindole and this compound are estimated based on trends observed for N-substituted indoles with electron-withdrawing groups. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, allowing for the detailed study of transition states and reaction pathways at the molecular level.

The N-acetoacetylation of indole involves the formation of a bond between the indole nitrogen and the acetoacetyl group. DFT calculations can be employed to model this reaction, for example, the reaction of indole with diketene (B1670635), a common acetoacetylating agent. This analysis involves locating the transition state (TS) structure on the potential energy surface, which represents the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For N-acetoacetylation, the TS would likely feature a partially formed N-C bond and a partially broken bond within the acetylating agent. Calculating the activation energy (the energy difference between the reactants and the transition state) helps to predict the reaction's feasibility and rate. DFT studies on similar acylation reactions of heterocycles have shown that catalysts can significantly lower this activation barrier by stabilizing the transition state.

The acetoacetyl group attached to the indole nitrogen possesses multiple reactive sites, including two carbonyl carbons and the α-methylene group. DFT calculations can provide insights into the reactivity of these different positions.

Acidity of Methylene (B1212753) Protons: The protons of the methylene group (CH₂) situated between the two carbonyls are acidic. DFT can be used to calculate the pKa of these protons, quantifying their acidity. The electron-withdrawing indole ring, attached via the nitrogen, would influence this acidity.

Nucleophilic and Electrophilic Sites: By calculating the distribution of electrostatic potential (ESP) and the condensed Fukui functions, one can identify the nucleophilic and electrophilic centers within the acetoacetyl moiety. The carbonyl carbons are electrophilic sites, susceptible to attack by nucleophiles, while the enolate, formed upon deprotonation of the methylene group, is a potent nucleophile.

Tautomerism: The acetoacetyl group can exist in keto and enol tautomeric forms. DFT calculations can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase or in different solvents. This is crucial as the reactivity of the keto and enol forms differs significantly.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetoacetyl side chain in this compound gives rise to multiple possible conformations, which can be explored using computational methods.

Conformational Analysis involves identifying stable low-energy structures (conformers) by systematically rotating the rotatable single bonds, primarily the N1—C(O) bond and the C(O)—CH₂ bond. Potential energy surface (PES) scans, performed using quantum mechanical methods like DFT, can map the energy as a function of dihedral angles, revealing the energy minima corresponding to stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape of this compound in a more comprehensive manner than static calculations. nih.govnih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of an explicit solvent to understand how intermolecular interactions influence conformational preferences. nih.gov

Key insights from MD simulations include:

Dominant Conformations: Identifying the most populated conformations and the timescale of transitions between them.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the acetoacetyl side chain versus the rigid indole core.

Solvent Effects: Understanding how the presence of a solvent like water stabilizes certain conformations through interactions like hydrogen bonding.

Together, these computational techniques provide a detailed picture of the three-dimensional structure and dynamic properties of this compound, which are essential for understanding its chemical behavior and potential interactions with other molecules.

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Routes for (1-Acetoacetyl) Indole (B1671886)

The synthesis of N-acylindoles, including (1-Acetoacetyl) indole, is a crucial task in organic chemistry due to their prevalence in pharmaceuticals and natural products. nih.gov However, the selective N-acylation of the indole nucleus remains a challenge, as acylation often occurs at the more nucleophilic C3 position. nih.govbeilstein-journals.org Current methods for N-acylation often require harsh conditions or the use of sensitive and reactive reagents like acyl chlorides, which can limit functional group tolerance. nih.govbeilstein-journals.org

Future research should focus on developing milder, more efficient, and highly chemoselective methods for the synthesis of this compound. Key areas for exploration include:

Development of Novel Catalytic Systems: Investigating new catalysts, such as transition metals or organocatalysts, could enable the N-acylation to proceed under milder conditions with higher selectivity. For instance, methods developed for other N-acylations, like the use of thioesters as the acyl source with a cesium carbonate base, could be optimized for acetoacetylation. nih.gov

One-Pot and Tandem Reactions: Designing multi-step reactions that can be carried out in a single pot would improve efficiency and reduce waste. This could involve an in-situ generation of the acetoacetylating agent followed by the N-acylation of indole.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could allow for precise control of reaction parameters, potentially improving yield and selectivity while minimizing the formation of byproducts.

Alternative Acylating Agents: Exploring less reactive and more stable acetoacetylating agents, beyond the traditional diketene (B1670635) or acetoacetyl chloride, could improve the practicality and safety of the synthesis. The direct use of carboxylic acids, potentially activated by reagents like boric acid, presents a more economical and straightforward approach. clockss.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Challenges to Overcome |

|---|---|---|

| Novel Catalysis | High selectivity, mild conditions, broad functional group tolerance. | Catalyst cost, sensitivity, and recyclability. |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. | Compatibility of reagents and conditions for multiple steps. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Initial setup cost, potential for clogging with solids. |

| Alternative Reagents | Improved stability, lower cost, enhanced safety. | Lower reactivity requiring optimization of reaction conditions. |

Unexplored Reactivity and Transformation Pathways of the Acetoacetyl Group

The acetoacetyl moiety on the indole nitrogen is rich in chemical functionality, featuring a reactive ketone and an acidic α-methylene group. This dual reactivity opens up numerous possibilities for subsequent chemical transformations that remain largely unexplored.

Future research should aim to systematically investigate the reactivity of the acetoacetyl group in this compound to synthesize novel heterocyclic systems and functionalized indole derivatives.

Intramolecular Cyclization Reactions: The 1,3-dicarbonyl system of the acetoacetyl group is a prime candidate for intramolecular cyclization reactions. By introducing appropriate functional groups onto the indole ring (e.g., at the C2 position), it may be possible to construct novel fused polycyclic indole systems through condensation reactions.

Reactions at the Methylene (B1212753) Bridge: The active methylene group between the two carbonyls can be deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C and C-heteroatom bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. Exploring these reactions would provide access to a diverse library of substituted this compound derivatives.

Transformations of the Ketone: The ketone functionality can be targeted for various transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to introduce new substituents. These transformations would yield a range of novel indole analogues with potentially interesting biological properties.

Umpolung Reactivity: Investigating the "umpolung" or reversal of polarity of the indole core in conjunction with the acetoacetyl group could lead to novel synthetic strategies. nih.gov For example, converting the typically nucleophilic indole-C3 position into an electrophilic site could enable unique bond formations. nih.gov

Table 2: Potential Unexplored Reactions of this compound

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Acetoacetyl & Indole Ring | Intramolecular Cyclization | Fused Indole Heterocycles (e.g., Pyrido[1,2-a]indoles) |

| Active Methylene Group | Alkylation / Acylation | α-Substituted (1-Acetoacetyl) indoles |

| Active Methylene Group | Knoevenagel Condensation | Indole-containing α,β-Unsaturated Systems |

| Ketone Carbonyl | Grignard/Organolithium Addition | Tertiary Alcohol Derivatives |

Integration of Green Chemistry Principles in this compound Synthesis and Reactions

Modern organic synthesis places a strong emphasis on sustainability and environmental responsibility. tandfonline.comresearchgate.net The development of synthetic protocols for this compound and its derivatives should incorporate the principles of green chemistry to minimize environmental impact. beilstein-journals.orgtandfonline.com

Future efforts should focus on replacing traditional synthetic methods with more eco-friendly alternatives.

Green Solvents and Catalysts: Research should be directed towards using benign solvents like water, ethanol, or bio-based solvents such as Cyrene, replacing hazardous chlorinated solvents or polar aprotic solvents. beilstein-journals.orgacs.org The use of reusable solid acid catalysts, nanocatalysts, or biocatalysts could replace traditional stoichiometric Lewis or Brønsted acids, reducing waste and environmental harm. researchgate.netbeilstein-journals.org

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted synthesis are promising green technologies that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product, a key principle of atom economy. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Solvent-Free Reactions: Whenever feasible, conducting reactions under solvent-free conditions can eliminate solvent waste, which is a major contributor to the environmental footprint of chemical processes. researchgate.netbeilstein-journals.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF. | Water, ethanol, bio-solvents (e.g., Cyrene), solvent-free. beilstein-journals.orgacs.org |

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃), strong bases. | Recyclable solid acids, nanocatalysts, enzymes. researchgate.netbeilstein-journals.org |

| Energy | Conventional heating (oil baths). | Microwave irradiation, sonication. tandfonline.comresearchgate.net |

| Reagents | Use of highly reactive and hazardous acyl chlorides. | Use of more stable precursors like thioesters or carboxylic acids. nih.govclockss.org |

Computational Predictions for Designing New this compound Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. researchgate.netnih.gov Applying these methods to this compound can accelerate the discovery of new analogues with desirable characteristics.

Future research should leverage computational modeling to guide the synthesis of novel this compound derivatives for specific applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its proposed analogues. acs.orgresearchgate.net This can help predict reaction outcomes and understand reaction mechanisms, aiding in the development of more efficient synthetic routes.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and mode of interaction of this compound analogues with biological targets, such as enzymes or receptors. nih.govmdpi.commdpi.com This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation. For instance, indole derivatives have been designed as tubulin polymerization inhibitors, and computational tools can help design new analogues targeting the colchicine (B1669291) binding site. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their chemical or biological activity. These models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates.

Table 4: Application of Computational Methods in Designing this compound Analogues

| Computational Method | Objective | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Molecular orbital energies, charge distribution, reaction pathways. acs.orgresearchgate.net |

| Molecular Docking | Predict binding to biological targets. | Binding affinity, interaction modes with active sites. nih.govmdpi.com |

| Virtual Screening | Identify potential lead compounds. | Ranking of compounds based on predicted biological activity. |

Q & A

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the acetoacetyl group may limit Pd-catalyzed coupling at the 2-position. Substituent effects are quantified via Hammett σ constants and analyzed using Eyring plots to differentiate electronic (resonance/inductive) vs. steric contributions. Single-crystal XRD of intermediates provides structural insights .

Data Presentation Guidelines

- Tables : Include comparative yields under varying conditions (e.g., base, solvent, temperature).

- Figures : FT-IR/DFT spectral overlays, reaction mechanism schematics, and Hammett correlations.

- Uncertainty Analysis : Report standard deviations for triplicate experiments and confidence intervals for computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.